molecular formula C22H20N2O5S B3080662 Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate CAS No. 108940-11-0

Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B3080662
CAS No.: 108940-11-0
M. Wt: 424.5 g/mol
InChI Key: IQNWMEBSBJKEFQ-UHFFFAOYSA-N
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Description

Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the diacetylamino and phenylcarbonyl groups. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-benzamido-7-(diacetylamino)-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-29-22(28)18-16-11-8-12-17(24(13(2)25)14(3)26)19(16)30-21(18)23-20(27)15-9-6-5-7-10-15/h5-12H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNWMEBSBJKEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2N(C(=O)C)C(=O)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
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Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
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Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate

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